molecular formula C9H20O2Si B13397594 (Acetoxymethyl)triethylsilane

(Acetoxymethyl)triethylsilane

Cat. No.: B13397594
M. Wt: 188.34 g/mol
InChI Key: QHYRLKUEEUUOFK-UHFFFAOYSA-N
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Description

Structural Context within Trialkylsilane Derivatives

Trialkylsilanes are a class of organosilicon compounds characterized by a silicon atom attached to three alkyl groups and a hydrogen atom. wikipedia.org Triethylsilane, with the formula (C₂H₅)₃SiH, is a common example and serves as a useful precursor in various chemical transformations. wikipedia.orgguidechem.com The reactivity of the silicon-hydrogen (Si-H) bond is a key feature of these molecules. wikipedia.orgdakenchem.com

(Acetoxymethyl)triethylsilane can be conceptualized as a derivative of triethylsilane where the hydrogen atom on the silicon is replaced by an acetoxymethyl group (-CH₂OC(O)CH₃). This substitution significantly alters the chemical properties of the molecule, introducing new functionalities and potential reaction pathways. The core structure retains the triethylsilyl moiety, which influences the compound's steric and electronic properties.

Silyl (B83357) derivatives are widely utilized in organic synthesis, often as protecting groups for various functional groups due to their stability under many reaction conditions and their selective removal. sci-hub.se The triethylsilyl group, in particular, is a common protecting group for alcohols. sci-hub.se

Significance of Acylsilanes and Acetoxymethyl Functionalities in Synthetic Chemistry

Acylsilanes:

Acylsilanes are a class of organosilicon compounds that feature a carbonyl group directly bonded to a silicon atom. scielo.br They have gained considerable importance as versatile reagents in organic synthesis due to their unique chemical properties and the development of efficient preparation methods. scielo.brscielo.br The electronic and steric effects of the silyl group can be leveraged to control the stereochemistry of reactions. scielo.br

Key applications of acylsilanes in synthesis include:

Aldehyde and Ester Equivalents: Acylsilanes can function as equivalents of aldehydes and esters. Nucleophilic attack on the carbonyl group, followed by the stereospecific replacement of the silyl group with hydrogen, effectively mimics an aldehyde addition. scielo.brscielo.br They can also be oxidized to form esters. scielo.brscielo.br

Radical Reactions: Acylsilanes can participate in radical reactions, such as intramolecular cyclizations, often involving a Brook rearrangement. scielo.br

α,β-Unsaturated Acylsilanes: These compounds are valuable synthons, participating in reactions like Michael additions and palladium-catalyzed couplings to create more complex molecules. scielo.br

Recent advancements have expanded the applications of acylsilanes to include photo-click reactions, polymer-backbone editing, and catalytic Fisher carbene formation. researchgate.netrsc.orgrsc.org

Acetoxymethyl Functionality:

The acetoxymethyl (AM) group is recognized as an esterase-sensitive motif. rsc.org This functionality is particularly useful in the design of pro-drugs and pro-fluorophores. rsc.org In the context of fluorogenic probes, masking a phenolic hydroxyl group with an acetoxymethyl ether can quench fluorescence. Cellular esterases can then cleave the acetoxymethyl group, restoring fluorescence and allowing for imaging in biological systems. rsc.org These acetoxymethyl ethers often exhibit greater chemical stability compared to simple acyl esters, which can be prone to hydrolysis. rsc.org

In the context of this compound, the acetoxymethyl group introduces an ester functionality that can potentially be cleaved under specific conditions, revealing a hydroxymethyltriethylsilane. This latent hydroxyl group, attached to the silicon via a methylene (B1212753) bridge, presents further synthetic possibilities.

Interactive Data Table: Properties of Related Compounds

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Feature
Triethylsilane(C₂H₅)₃SiH116.28107–108Reactive Si-H bond wikipedia.orgsigmaaldrich.com
This compound(C₂H₅)₃SiOCH₂C(O)CH₃Not availableNot availableContains acetoxymethyl group
EthoxytriethylsilaneC₈H₂₀OSi160.33Not availableSilyl ether nih.gov
2-[(Acetoxymethyl)allyl]trimethylsilaneCH₃CO₂CH₂C(=CH₂)CH₂Si(CH₃)₃186.3295 °C/7 mmHgAllylsilane with acetoxymethyl group sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethylsilylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-5-12(6-2,7-3)8-11-9(4)10/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYRLKUEEUUOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Acetoxymethyl Triethylsilane

Development and Optimization of Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. This includes the use of catalysts and the application of green chemistry principles.

Catalysis offers a powerful tool for developing efficient synthetic routes to organosilicon compounds. st-andrews.ac.uk A significant development is the use of transition metal catalysts to facilitate the formation of silyl (B83357) esters from hydrosilanes.

A one-step, highly selective catalytic route to silyl esters involves the reaction of silanes containing a Si-H bond, such as triethylsilane, with carboxylic acids like acetic acid. cmu.edu Palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to be an effective catalyst for this transformation, converting triethylsilane to triethylsilyl acetate under mild conditions. cmu.edu This reaction could potentially be adapted to form (Acetoxymethyl)triethylsilane from a suitable precursor.

The reaction proceeds as follows: (C₂H₅)₃SiH + CH₃COOH --(Pd(OAc)₂)--> (C₂H₅)₃SiOC(O)CH₃ + H₂

This catalytic protocol is also applicable to the modification of multiple silicon centers within a single molecule, leading to polysilyl esters in high yields. cmu.edu More recently, gold-based single-atom catalysts have been developed for the efficient dehydrogenative coupling of organosilanes with alcohols. cnr.it Researchers have also found that gold nanoparticles supported on zirconium oxide can catalyze the conversion of esters into organosilane compounds under mild conditions. eurekalert.org These catalytic systems represent promising avenues for the synthesis of this compound and related compounds.

Table 2: Catalytic Synthesis of Silyl Esters

Catalyst Substrates Product Type Conditions Reference
Palladium(II) Acetate Triethylsilane, Acetic Acid Silyl Ester Mild, Benzene solvent cmu.edu
Gold Nanoparticles on Zirconium Oxide Esters, Disilanes Organosilane Mild heating eurekalert.org

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to reduce environmental impact and enhance efficiency. researchgate.netresearchgate.net This involves several strategies:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. college-de-france.fr

Use of Less Hazardous Chemicals : Avoiding toxic solvents and reagents in favor of greener alternatives, potentially derived from biomass. college-de-france.fr

Catalysis : Employing catalysts to carry out reactions with higher selectivity and under milder conditions, reducing energy consumption and by-product formation. st-andrews.ac.ukeurekalert.org

The direct synthesis of organosilanes, known as the Müller-Rochow process, is a large-scale industrial method that is being re-evaluated through the lens of green chemistry. mdpi.com Researchers are exploring chlorine-free synthesis routes using alcohols as an alternative to alkyl halides, which poses a significant challenge but promises a more sustainable process. researchgate.netmdpi.com The use of biocatalysis with enzymes and mechanochemistry (solvent-free reactions) are also emerging as powerful green chemistry tools in organosilicon chemistry. college-de-france.fr

Chemical Transformations and Reactivity Profiles of Acetoxymethyl Triethylsilane

Reactivity of the Silicon-Hydrogen Bond (Triethylsilyl Moiety)

The core reactivity of triethylsilane is dictated by its Si-H bond. dakenchem.com This bond can be cleaved under various conditions, enabling the transfer of a hydride (H⁻) or a hydrogen radical (H•), or the addition of the entire triethylsilyl group across a multiple bond. msu.edu Its versatility makes it a staple in organic chemistry for creating complex molecules and serving as an intermediate in multi-step syntheses. dakenchem.comcfsilicones.com

Hydrosilylation Reactions with Unsaturated Substrates

Hydrosilylation is a fundamental reaction involving the addition of the Si-H bond across unsaturated bonds, such as those in alkenes and alkynes. cfsilicones.com This process is a powerful method for forming carbon-silicon bonds, yielding organosilicon compounds that are valuable in materials science and as synthetic intermediates. cfsilicones.comresearchgate.net The reaction is typically catalyzed by transition metal complexes, most notably those containing platinum, rhodium, or iridium. msu.edu

For instance, the hydrosilylation of phenylacetylene (B144264) with triethylsilane can produce three different isomeric vinylsilanes. The specific isomer formed—(Z)-β, (E)-β, or α—is highly dependent on the choice of metal catalyst. msu.edu Rhodium and ruthenium catalysts often favor the (Z)-β-isomer, while platinum and iridium catalysts typically yield the (E)-β-isomer as the major product. msu.edu

By employing chiral catalysts, hydrosilylation reactions can be rendered enantioselective or diastereoselective, providing a means to control the stereochemistry of the product. This is particularly important in the synthesis of complex chiral molecules.

Enantioselective Hydrosilylation: Chiral palladium complexes have been effectively used in the asymmetric hydrosilylation of styrenes. libretexts.org For example, the reaction of styrene (B11656) with trichlorosilane, a related silane (B1218182), in the presence of a chiral palladium catalyst proceeds with high regioselectivity to form 1-phenyl-1-silylethane. libretexts.org Similarly, chiral rhodium complexes bearing ligands like (R)-biphemp have been used for the intramolecular hydrosilylation of 1,6-enynes with triethylsilane, producing alkylidene cyclopentanes with high enantiomeric excess (ee). libretexts.org

Diastereoselective Hydrosilylation: The diastereoselectivity of hydrosilylation is evident in the reduction of substituted cyclic ketones. The reaction of 4-tert-butylcyclohexanone (B146137) with triethylsilane, catalyzed by various metal complexes including those of ruthenium and rhodium, demonstrates stereoselectivity. msu.eduunc.edu The ratio of cis to trans products in such reactions can be highly dependent on the specific catalyst and reaction conditions, such as temperature. unc.edu

The choice of catalyst is crucial for controlling the efficiency, regioselectivity, and stereoselectivity of hydrosilylation reactions. A wide array of catalytic systems have been developed to meet specific synthetic needs.

Platinum Catalysts: Platinum-based systems, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (Pt₂(dvs)₃), are among the most common and active catalysts for hydrosilylation. researchgate.netnih.gov They are highly efficient for the reaction of triethylsilane with various unsaturated substrates. nih.govmdpi.com Studies on platinum nanoparticles have shown that particle size can influence both activity and selectivity; larger particles tend to be more active and produce fewer side products in the hydrosilylation of phenylacetylene. mdpi.com

Rhodium Catalysts: Rhodium complexes, like Wilkinson's catalyst (RhCl(PPh₃)₃), are also widely used. msu.edu They can offer different selectivity compared to platinum catalysts and are particularly effective for the 1,4-hydrosilylation of α,β-unsaturated ketones and aldehydes. msu.edu

Iridium and Rhenium Catalysts: Cationic iridium complexes have been shown to be highly active for the hydrosilylation of ketones and aldehydes with triethylsilane. unc.edu Rhenium catalysts, such as Re₂(CO)₁₀, are also effective for the hydrosilylation of carbonyl compounds. mdpi.com

Palladium Catalysts: Palladium on carbon (Pd/C) is a heterogeneous catalyst that can effectively promote the 1,4-hydrosilylation of α,β-unsaturated aldehydes and ketones with triethylsilane. acs.orgsemanticscholar.org The stereoselectivity of this reaction can be controlled by the choice of solvent and reaction time. acs.org

Table 1: Catalytic Systems for Hydrosilylation of Phenylacetylene with Triethylsilane

This table is interactive. Click on the headers to sort the data.

Catalyst Type Typical Catalyst Example Predominant Isomer Reference
Platinum H₂PtCl₆ (Speier's) (E)-β msu.edu
Rhodium RhCl(PPh₃)₃ (Wilkinson's) (Z)-β msu.edu
Iridium [IrCl(cod)]₂ (E)-β msu.edu
Ruthenium Ru₃(CO)₁₂ (Z)-β msu.edu
Palladium Pd/C β-(E) mdpi.com

Reductive Transformations Mediated by the Triethylsilyl Hydride Equivalent

Triethylsilane is a valuable mild reducing agent, capable of donating a hydride to electron-deficient centers. msu.edu This reactivity is often harnessed in combination with an acid, in a process known as ionic hydrogenation, or through transition metal-catalyzed transfer hydrogenation. rsc.orgorganic-chemistry.org

A key advantage of triethylsilane as a reducing agent is its chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact. cfsilicones.com This is particularly useful in the synthesis of complex molecules with multiple functional groups. cfsilicones.com

Carbonyl Compounds: In the presence of a Lewis acid like B(C₆F₅)₃, triethylsilane can reduce aldehydes and ketones to the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. researchgate.net It can also reduce esters to ethers. organic-chemistry.org

Imines and Azides: Triethylsilane is effective for the reduction of imines to amines and azides to their corresponding N-Boc protected amines when used with a palladium catalyst. msu.eduorganic-chemistry.org

Acyl Chlorides and Thiol Esters: The combination of triethylsilane and a palladium on carbon catalyst can reduce acyl chlorides and ethyl thiol esters to aldehydes. msu.edu

Alkenes and Alkynes: Using a Pd/C catalyst, triethylsilane can reduce alkenes and alkynes to the corresponding alkanes. organic-chemistry.orgnih.gov

Table 2: Chemoselective Reductions using Triethylsilane

This table is interactive. Click on the headers to sort the data.

Substrate Functional Group Product Functional Group Typical Co-reagent/Catalyst Reference
Aldehyde/Ketone Alcohol (after hydrolysis) B(C₆F₅)₃, InBr₃ rsc.orgresearchgate.net
Ester Ether InBr₃ organic-chemistry.org
Acyl Chloride Aldehyde Pd/C msu.edu
Imine Amine Pd/C, I₂ organic-chemistry.orgorganic-chemistry.org
Nitro Group Amine Pd/C organic-chemistry.org
Alkene/Alkyne Alkane Pd/C organic-chemistry.org
Azide (B81097) Boc-protected Amine Pd/C, (Boc)₂O msu.edu

Ionic hydrogenation involves the transfer of a proton (H⁺) from a Brønsted acid and a hydride (H⁻) from a donor, such as triethylsilane, to a substrate. rsc.org This method is highly effective for the reduction of substrates that can form stable carbocation intermediates. nottingham.ac.uk

The process typically begins with the protonation of the substrate by a strong acid (e.g., trifluoroacetic acid, TFA) to generate a carbocation. This electrophilic intermediate then abstracts a hydride from triethylsilane to yield the reduced product and a silylium (B1239981) cation, which is subsequently quenched. chemicalbook.com

This strategy is particularly effective for:

Reduction of Alkenes: Alkenes that can form stable tertiary or benzylic carbocations are readily reduced to alkanes.

Reduction of Carbonyls and Imines: Ketones, aldehydes, and imines can be reduced to alcohols and amines, respectively, via their protonated forms. rsc.org

Reductive Etherification/Amination: In the presence of an alcohol or amine, carbonyl compounds can undergo reductive etherification or amination with triethylsilane and an acid catalyst. mdpi.comrsc.org

Deoxygenation of Alcohols: Secondary and tertiary alcohols can be deoxygenated to alkanes using triethylsilane with a strong Lewis acid like B(C₆F₅)₃. researchgate.net

The choice of acid is critical and allows for tuning the reactivity and selectivity of the reduction. Both strong Brønsted acids (like TFA) and Lewis acids (like B(C₆F₅)₃, AlCl₃, or InBr₃) are commonly employed to activate the substrate. msu.edursc.orgorganic-chemistry.org

Formation of Triethylsilyl Ethers and Other Silyl Derivatives

(Acetoxymethyl)triethylsilane is not a conventional reagent for the formation of triethylsilyl ethers (R-O-SiEt₃). Such ethers are typically synthesized by reacting an alcohol with a triethylsilyl halide (e.g., triethylsilyl chloride) or triflate in the presence of a base. msu.edu However, this compound can serve as a precursor to other organosilane derivatives through nucleophilic substitution reactions where the acetate (B1210297) group is displaced.

The reaction involves a nucleophile (Nu⁻) attacking the methylene (B1212753) carbon, leading to the formation of a new carbon-nucleophile bond and the displacement of the acetate anion. This process yields a variety of substituted triethylsilyl methane (B114726) derivatives.

Et₃SiCH₂OAc + Nu⁻ → Et₃SiCH₂Nu + AcO⁻

The versatility of this reaction allows for the synthesis of a range of functionalized triethylsilane compounds, as detailed in the table below.

Nucleophile (Nu⁻)Reagent ExampleResulting Derivative (Et₃SiCH₂Nu)Derivative Class
Cl⁻Lithium chloride (LiCl)(Chloromethyl)triethylsilaneHaloalkane
Br⁻Sodium bromide (NaBr)(Bromomethyl)triethylsilaneHaloalkane
I⁻Potassium iodide (KI)(Iodomethyl)triethylsilaneHaloalkane
CN⁻Sodium cyanide (NaCN)(Cyanomethyl)triethylsilaneNitrile
OR⁻Sodium methoxide (B1231860) (NaOCH₃)(Methoxymethyl)triethylsilaneEther
SR⁻Sodium thiophenoxide (NaSPh)(Phenylthiomethyl)triethylsilaneThioether
N₃⁻Sodium azide (NaN₃)(Azidomethyl)triethylsilaneAzide

Reactivity of the Acetoxymethyl Moiety

The primary site of reactivity in this compound is the acetoxymethyl group. The ester functionality and the adjacent silicon atom influence its chemical behavior in substitution, cleavage, and rearrangement reactions.

The carbon atom of the methylene bridge in this compound is electrophilic and susceptible to attack by nucleophiles. The acetate ion (CH₃COO⁻) is a competent leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com These reactions can proceed through either an Sₙ2 or Sₙ1 mechanism, with the pathway being influenced by the reaction conditions and the nature of the nucleophile.

The presence of the silicon atom alpha to the reaction center can stabilize a developing positive charge on the carbon atom (a phenomenon known as the alpha-silicon effect), which may favor pathways with Sₙ1 character. acs.org The general scheme for this intermolecular process is shown below.

Examples of Nucleophilic Substitution Reactions
NucleophileReaction ConditionsProductNotes
Halides (e.g., I⁻)Typically in a polar aprotic solvent (e.g., acetone)(Iodomethyl)triethylsilaneClassic Finkelstein reaction conditions.
Alkoxides (e.g., EtO⁻)From sodium ethoxide in ethanol(Ethoxymethyl)triethylsilaneWilliamson ether synthesis-type reaction.
Amines (e.g., RNH₂)May require elevated temperatures(Aminomethyl)triethylsilane derivativeFormation of a C-N bond.
Cyanide (CN⁻)Using KCN or NaCN in DMSO(Cyanomethyl)triethylsilaneExtends the carbon chain by one.

The ester bond in this compound can be cleaved under various conditions, leading to the formation of (triethylsilyl)methanol and an acetate byproduct. This cleavage is a key pathway for the derivatization of the molecule.

Hydrolysis : The ester can be hydrolyzed under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution to yield (triethylsilyl)methanol and acetate salt. masterorganicchemistry.com Acid-catalyzed hydrolysis is an equilibrium process.

Enzymatic Cleavage : The acetoxymethyl (AM) group is recognized as an esterase-sensitive motif. nih.gov In biological contexts or in the presence of esterase enzymes, the ester is rapidly cleaved. nih.gov This property is often exploited in the design of pro-drugs and pro-fluorophores. nih.govnih.gov

Reductive Cleavage : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group directly to the corresponding alcohol, (triethylsilyl)methanol.

The primary product of cleavage, (triethylsilyl)methanol, is a versatile intermediate that can be used in further synthetic transformations. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups.

While this compound itself is not prone to major rearrangements under standard conditions, its derivatives can participate in such reactions. A notable example is the potential for a Brook-type rearrangement in the deprotonated form of its hydrolysis product, (triethylsilyl)methanol. The Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. baranlab.org

For this to occur, (triethylsilyl)methanol would first need to be deprotonated by a strong base to form the corresponding alkoxide. The resulting intermediate could then undergo a acs.orgthieme-connect.de-migration of the triethylsilyl group from the carbon to the oxygen, yielding a new carbanion. This carbanion can then be trapped by an electrophile.

Intermolecular and Intramolecular Reaction Pathways

The reactions of this compound can be classified as either intermolecular or intramolecular.

Intermolecular Reactions : The majority of the reactions involving this compound are intermolecular, meaning they occur between two separate molecules. Nucleophilic substitution, where an external nucleophile attacks the silylmethyl acetate, is a prime example. univaq.it Similarly, the hydrolysis of the ester by water or hydroxide (B78521) is an intermolecular process.

Intramolecular Reactions : True intramolecular reactions of this compound are less common. However, as discussed previously, derivatives of the compound can undergo intramolecular processes. The Brook rearrangement of the corresponding alkoxide is a classic example of an intramolecular silyl migration. baranlab.org

The reaction pathway—intermolecular versus intramolecular—is determined by the substrate's structure, the reaction conditions, and the presence of suitable reagents.

Studies on Functional Group Compatibility under Various Reaction Conditions

The utility of any chemical compound in synthesis depends on the compatibility of its functional groups with various reagents and reaction conditions. For this compound, the main considerations are the stability of the ester linkage and the carbon-silicon bond.

The ester group is sensitive to both strong acids and strong bases, which will promote its hydrolysis. It is also susceptible to reduction by powerful reducing agents like LiAlH₄. However, it is generally stable to milder reagents.

The triethylsilyl group and the Si-C bond are robust and compatible with a wide range of non-acidic and non-nucleophilic conditions. Triethylsilane (Et₃SiH) itself is often used as a reducing agent in combination with Lewis acids. organic-chemistry.org Under such strongly electrophilic conditions, the ester functionality of this compound would likely be reactive, potentially undergoing reduction to an ether. researchgate.net

The compatibility of this compound with common organic reagents is summarized in the table below.

Functional Group Compatibility of this compound
Reagent/Condition ClassCompatibility/ReactivityExpected Transformation
Strong Acids (e.g., H₂SO₄, HCl)ReactiveAcid-catalyzed hydrolysis of the ester.
Strong Bases (e.g., NaOH, LDA)ReactiveBase-catalyzed hydrolysis (saponification) of the ester.
Strong Reducing Agents (e.g., LiAlH₄)ReactiveReduction of the ester to (triethylsilyl)methanol.
Mild Reducing Agents (e.g., NaBH₄)Generally CompatibleSodium borohydride (B1222165) does not typically reduce esters.
Oxidizing Agents (e.g., PCC, KMnO₄)Generally CompatibleThe molecule lacks common sites for oxidation.
Organometallic Reagents (e.g., Grignard)ReactiveAddition to the ester carbonyl, leading to tertiary alcohols after workup.
Lewis Acids (e.g., TiCl₄, B(C₆F₅)₃)ReactiveActivation of the carbonyl for reduction or other transformations. researchgate.net

Mechanistic Investigations of Reactions Involving Acetoxymethyl Triethylsilane

Elucidation of Reaction Mechanisms at the Silicon Center

The silicon-hydrogen bond is the primary site of reactivity in many transformations involving (Acetoxymethyl)triethylsilane. Its behavior as a mild reducing agent is central to its utility in organic synthesis. msu.edu The nature of the Si-H bond, with its polarity skewed toward a hydridic hydrogen, allows it to participate in a variety of transfer reactions. dakenchem.com

In many reductive processes, this compound functions as a hydride donor. This is particularly prevalent in ionic hydrogenation reactions, which typically occur in the presence of a strong Brønsted or Lewis acid. wikipedia.org The generally accepted mechanism involves a two-step process:

Carbocation Formation: The acid catalyst protonates or activates the substrate (e.g., an alcohol, alkene, or carbonyl compound) to generate a carbocation intermediate. For an alcohol, this would involve protonation of the hydroxyl group followed by the loss of water. wikipedia.orggelest.com

Hydride Transfer: The highly electrophilic carbocation then abstracts a hydride (H⁻) from the Si-H bond of this compound. This transfer is effectively irreversible and results in the formation of the reduced hydrocarbon and a stable silylium (B1239981) cation (Et₃SiCH₂OAc)⁺, which is quickly trapped or reacts further. mdma.ch

The facility of this hydride transfer is dependent on the stability of the carbocation intermediate; thus, tertiary alcohols are reduced more readily than secondary ones, while primary alcohols are generally not susceptible to this type of reduction. gelest.com The relative reactivity among different silanes in these processes has been studied, showing that trialkylsilanes are generally more potent hydride donors than aryl-substituted silanes. mdma.ch The electron-withdrawing nature of the acetoxymethyl group in this compound might slightly decrease its hydride-donating ability compared to triethylsilane, but the fundamental mechanism remains the same.

Table 1: Relative Reactivity of Silanes in Hydride Transfer Reactions. mdma.ch
Silane (B1218182)Relative Reactivity Order
TriethylsilaneMost Reactive
TrioctylsilaneIntermediate Reactivity
Diethylsilane
DiphenylsilaneLess Reactive
Triphenylsilane
PhenylsilaneLeast Reactive

Beyond the well-established ionic hydrogenation pathway, silicon hydrides can also participate in transformations via radical mechanisms. The choice between an ionic and a radical pathway is often dictated by the initiator or catalyst used. e-bookshelf.de

Ionic Pathways: As described above, these are dominant in acidic media where substrates are activated to form cationic intermediates that readily accept a hydride. wikipedia.org These reactions are characterized by their sensitivity to substrate structure, particularly the ability to form a stable carbocation. gelest.com

Radical Pathways: Radical reactions involving organosilanes can be initiated by radical initiators or certain transition metal complexes. msu.edu In these mechanisms, the Si-H bond undergoes homolytic cleavage. For instance, a radical initiator can abstract the hydrogen atom from this compound to generate a silyl (B83357) radical, (Et₃SiCH₂OAc)•. This silyl radical can then participate in subsequent radical chain reactions. There is evidence that some pentacoordinate silicon hydrides can act as single-electron-transfer donors, leading to radical-coupling products. e-bookshelf.de A notable example involves the triethylsilane-indium(III) chloride system, which can generate an indium hydride species that acts as a radical reagent, capable of reducing alkyl halides and mediating radical cyclizations. organic-chemistry.org

Mechanistic Aspects of Acetoxymethyl Group Transformations

While the Si-H bond is often the primary reactive site, the acetoxymethyl group can also be involved in specific transformations, particularly when mediated by metal catalysts.

Indium(III) compounds, which are soft Lewis acids, have emerged as effective catalysts for reactions involving organosilanes. syncatmeth.es Indium(III) bromide and chloride, in particular, have been shown to catalyze the reduction of various functional groups by triethylsilane. elsevierpure.comresearchgate.net

One key mechanistic role of the indium catalyst is to facilitate hydride transfer from the silane. In the reduction of esters, for example, the InBr₃/Et₃SiH system is proposed to work via activation of the carbonyl group by the indium Lewis acid, making it more susceptible to hydride attack from the silane. elsevierpure.comresearchgate.net

Furthermore, the combination of InCl₃ with triethylsilane can generate dichloroinum hydride (Cl₂InH) via transmetalation. organic-chemistry.org This indium hydride is a versatile reagent that can participate in both ionic and radical pathways. This system avoids side reactions that can occur with other hydride sources like NaBH₄. organic-chemistry.org The generation of this active hydride species is crucial for transformations like the hydroindation of alkynes and radical cyclizations. organic-chemistry.orgorganic-chemistry.org

Catalytic Cycles and the Role of Catalysts in Mediating Transformations

Many transformations involving this compound, such as hydrosilylation, are catalyzed by transition metals, most commonly platinum-group metals. rsc.orgmdpi.com The mechanism is often described by a catalytic cycle, with the Chalk-Harrod mechanism being a classical model for the hydrosilylation of alkenes. libretexts.orgucsd.edu

A representative catalytic cycle involves the following key steps:

Oxidative Addition: The catalyst, typically a low-valent metal complex (e.g., Pt(0)), reacts with the Si-H bond of this compound. This step involves the cleavage of the Si-H bond and its addition to the metal center, which is oxidized in the process (e.g., to Pt(II)). libretexts.org

Substrate Coordination and Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the metal center. Subsequently, the coordinated substrate inserts into either the metal-hydride (M-H) or metal-silyl (M-Si) bond.

Reductive Elimination: The final step is the reductive elimination of the product from the metal center. This step forms the new C-Si and C-H bonds in the product, regenerating the initial low-valent catalyst, which can then enter another cycle. libretexts.org

While the Chalk-Harrod mechanism provides a fundamental framework, alternative pathways and variations exist depending on the specific metal, ligands, and substrates involved. researchgate.net For instance, some rhenium-catalyzed hydrosilylations are proposed to proceed via an ionic outer-sphere mechanism without the coordination of the unsaturated substrate to the metal center. mdpi.com

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for elucidating the precise mechanism of a reaction by identifying the slowest, or rate-determining, step. For reactions involving organosilanes, this often involves monitoring reaction rates under varying concentrations of reactants and catalysts.

In many acid-catalyzed ionic hydrogenations, the hydride transfer from the silane to the carbocation is the rate-determining step. e-bookshelf.de This has been supported by kinetic isotope effect (KIE) studies. For example, the fluoride-induced reduction of acetophenone (B1666503) with dimethylphenylsilane-d₁ showed a primary deuterium (B1214612) KIE of 1.50, indicating that the Si-H (or Si-D) bond is broken in the slowest step of the reaction. e-bookshelf.de

In metal-catalyzed reactions, the rate-determining step can vary. For some copper-catalyzed reductions, the regeneration of the active copper hydride (CuH) species by the organosilane has been found to be the rate-limiting step. gelest.com In platinum-catalyzed hydrosilylation, the rate can be influenced by the concentration of the substrate; a negative dependence on alkyne concentration has been observed in some cases, suggesting that saturation of the catalyst's coordination sites with the alkyne inhibits the reaction. rsc.org

Table 2: Common Rate-Determining Steps in Silane Reactions
Reaction TypeCatalyst/ActivatorCommon Rate-Determining StepSupporting Evidence
Ionic HydrogenationStrong Acid (e.g., TFA)Hydride transfer from Si-H to carbocationKinetic Isotope Effect (KIE > 1) e-bookshelf.de
Copper-Catalyzed ReductionCu ComplexRegeneration of Cu-H by silaneKinetic analysis gelest.com
Platinum-Catalyzed HydrosilylationPt ComplexOxidative addition or reductive eliminationDependence on substrate/catalyst concentration rsc.org

Spectroscopic and Structural Characterization Research of Acetoxymethyl Triethylsilane and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (Acetoxymethyl)triethylsilane, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

Multi-nuclear NMR studies are instrumental in defining the precise molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the ethyl groups attached to the silicon atom, the methylene (B1212753) bridge, and the acetyl group. The integration of these signals confirms the number of protons in each group, while the splitting patterns (e.g., triplets and quartets for the ethyl groups) reveal the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Distinct peaks are anticipated for the methyl and methylene carbons of the ethyl groups, the methylene bridge carbon, the carbonyl carbon, and the methyl carbon of the acetyl group.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus in this compound is influenced by the electronegativity of the substituents. The presence of the acetoxymethyl group will cause a characteristic shift compared to other triethylsilyl derivatives.

A study by Schraml et al. reported the ²⁹Si, ¹⁷O, ¹³C, and ¹H NMR spectra of a series of acetoxyalkyl-substituted silanes, which would include detailed spectral data for this compound. colab.ws While the specific data from this source is not detailed here, it represents a key reference for the comprehensive NMR characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Si-CH₂-CH₃0.5 - 1.0 (quartet)3 - 8
Si-CH₂-CH₃0.9 - 1.2 (triplet)7 - 12
Si-CH₂-O3.5 - 4.0 (singlet)60 - 65
O-C=O-170 - 175
C(=O)-CH₃2.0 - 2.2 (singlet)20 - 25

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

In-situ NMR spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound in real-time. semanticscholar.orgnih.govresearchgate.net This method allows for the direct observation of the formation of intermediates and products, providing crucial mechanistic insights. For instance, in the synthesis or hydrolysis of this compound, in-situ NMR could be used to track the disappearance of starting materials and the appearance of new species, helping to determine reaction kinetics and pathways. The ability to monitor reactions without the need for sample workup preserves transient intermediates that might otherwise be undetectable.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. The spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, key vibrational bands would be expected for:

C-H stretching of the ethyl and methyl groups.

Si-C stretching of the triethylsilyl group.

C=O stretching of the carbonyl group in the acetate (B1210297) moiety, which is typically a strong and sharp band in the IR spectrum.

C-O stretching of the ester group.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkyl)Stretching2850 - 3000
C=O (ester)Stretching1735 - 1750
C-O (ester)Stretching1000 - 1300
Si-CStretching600 - 800

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.org For this compound (C₉H₂₀O₂Si), the molecular weight is 188.34 g/mol . guidechem.com

Upon ionization in the mass spectrometer, the molecular ion [M]⁺• would be formed. The fragmentation of this ion is expected to follow predictable pathways for organosilicon compounds. nih.govnih.gov Common fragmentation patterns include:

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z [M - 29]⁺.

Loss of an ethoxy group (•OCH₂CH₃): If rearrangement occurs, this could lead to a fragment at m/z [M - 45]⁺.

Cleavage of the Si-CH₂ bond: This could lead to the formation of the triethylsilyl cation [Si(CH₂CH₃)₃]⁺ at m/z 115.

Cleavage of the CH₂-O bond: This could result in the formation of an acetoxymethyl radical and a triethylsilyl cation.

McLafferty rearrangement: This is a possibility for the ester functionality, which could lead to characteristic neutral losses.

The precise fragmentation pattern would provide valuable information for confirming the structure of this compound and for identifying it in complex mixtures.

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com While this compound is a liquid at room temperature, it may be possible to form crystalline derivatives or complexes that are suitable for X-ray diffraction analysis. For example, co-crystallization with a suitable host molecule or the synthesis of a solid derivative could allow for its structural determination.

Although no specific X-ray crystal structures of this compound derivatives were found in the provided search results, the technique has been widely applied to other organosilicon compounds and their complexes. nih.govresearchgate.neteurjchem.com Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for a complete understanding of the compound's chemical and physical properties.

Theoretical and Computational Studies on Acetoxymethyl Triethylsilane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of (Acetoxymethyl)triethylsilane. Methods such as Density Functional Theory (DFT) are commonly employed to model the geometries and thermochemistry of organosilanes with a high degree of accuracy. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to find the minimum energy structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

This compound is a flexible molecule with several rotatable bonds, including the Si-C and C-O bonds. This flexibility gives rise to multiple possible conformations, each with a different spatial arrangement of atoms and associated potential energy.

Conformational analysis using computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. nih.govbiomedres.us For this compound, this analysis would focus on the rotation around the Si-CH₂ bond and the C-O bonds of the acetoxy group. The bulky triethylsilyl group and the acetoxymethyl group can interact sterically, influencing which conformations are energetically preferred. By calculating the relative energies of these conformers, it is possible to predict the most abundant structures at a given temperature. The ωB97XD functional, for example, is known to provide accurate results for such analyses as it accounts for van der Waals interactions, which are crucial in determining conformational preferences. biomedres.us

Understanding the charge distribution within this compound is key to predicting its reactivity. Quantum chemical calculations can generate maps of electrostatic potential, which visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule. In this molecule, the oxygen atoms of the carbonyl and ester groups are expected to be regions of high electron density, making them potential sites for electrophilic attack.

Bond analysis provides a quantitative picture of the bonding within the molecule. Important parameters include bond lengths, bond angles, and atomic charges (e.g., Mulliken charges). These calculations can confirm the expected geometry and provide insight into the nature of the chemical bonds. For instance, the polarity of the Si-C and C-O bonds can be quantified, which is essential for understanding reaction mechanisms.

Illustrative Calculated Structural Parameters for this compound

Please note: The following data is representative and derived from general computational studies on similar organosilane molecules, as specific published data for this compound is not available.

ParameterBond/AngleTypical Calculated Value
Bond Length Si-C (ethyl)1.88 - 1.90 Å
Si-C (methylene)1.87 - 1.89 Å
C-O (ester)1.35 - 1.37 Å
C=O (carbonyl)1.20 - 1.22 Å
O-C (methylene)1.43 - 1.45 Å
Bond Angle C-Si-C108° - 111°
Si-C-C112° - 115°
O-C=O124° - 126°
Atomic Charge Si+0.8 to +1.2 e
O (carbonyl)-0.5 to -0.7 e
O (ester)-0.4 to -0.6 e

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions involving this compound, such as the hydrolysis of the ester group. These methods allow for the mapping of reaction pathways, which connect reactants to products via a high-energy transition state. nih.gov

The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. rowansci.com Locating this structure is crucial for understanding reaction kinetics. e3s-conferences.org Computational techniques, such as synchronous transit-guided quasi-Newton (STQN) methods or eigenvector-following algorithms, are used to find and optimize the geometry of transition states. rowansci.comucsb.edu

The reactivity of this compound can be predicted by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are examined. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. For this molecule, the HOMO is likely localized on the ester oxygen atoms, while the LUMO may be centered on the carbonyl carbon and the silicon atom.

DFT-based reactivity descriptors, such as Fukui functions and local softness, provide a more quantitative measure of site-specific reactivity, predicting the most likely sites for nucleophilic, electrophilic, or radical attack. scielo.org.mxyoutube.com These tools are invaluable for predicting the regioselectivity of reactions. nih.gov Machine learning models are also emerging as a powerful approach for predicting chemical reactivity with high accuracy and reduced computational cost. nih.govrsc.org

Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea), a critical parameter that governs the reaction rate. aip.org A lower activation energy implies a faster reaction. For example, DFT calculations can be used to determine the energy barrier for the hydrolysis of the silyl (B83357) ester bond, which has been shown in similar systems to be in the range of 0.40-0.87 eV. aip.orgresearchgate.net

Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can also be computed. nih.govmdpi.com These values determine the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a spontaneous process. Frequency calculations are performed on the optimized geometries to obtain zero-point vibrational energies and thermal corrections, which are necessary for calculating accurate thermodynamic data. ucsb.edu

Illustrative Energy Profile for a Hypothetical Hydrolysis Reaction

Please note: The following data is for illustrative purposes to demonstrate the output of a reaction pathway calculation.

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants 0.00.0
This compound + H₂O
Transition State +15.5+16.2
Products -5.8-5.1
(Hydroxymethyl)triethylsilane + Acetic Acid

Density Functional Theory (DFT) Applications to Organosilane Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organosilanes due to its favorable balance of accuracy and computational cost. researchgate.net It is widely applied to investigate a range of properties and reactions.

DFT calculations are used to predict the stability of Si-C bonds under various conditions, which is crucial for understanding the degradation pathways of organosilanes. researchgate.net For instance, the proton affinity of the ipso-carbon atom can be calculated as an index for Si-C bond stability under acidic conditions. researchgate.net DFT is also instrumental in modeling reactions at surfaces, such as the interaction of silanes with silica (B1680970) or other mineral surfaces, which is relevant for applications in materials science. hydrophobe.org

In the context of reaction mechanisms, DFT is used to model complex processes like hydrosilylation, hydrolysis, and condensation reactions. nih.govlp.edu.ua By calculating the potential energy surfaces for these reactions, researchers can elucidate detailed step-by-step mechanisms, identify key intermediates and transition states, and explain experimental observations regarding reaction rates and product distributions. e3s-conferences.orgaip.org The accuracy of these calculations can be significantly improved by using triple-zeta basis sets, and while calculations in a solvent model are more complex, they can yield reasonable thermodynamic values. nih.govresearchgate.net

Advanced Applications and Synthetic Utility in Organic Synthesis

Utilization in Stereoselective Synthesis

The control of stereochemistry is a cornerstone of modern organic synthesis. Organosilanes are frequently employed as reagents in transformations that yield specific stereoisomers.

Organosilanes, particularly triethylsilane (Et3SiH), are widely used as mild reducing agents in stereoselective reactions. msu.edu The stereochemical outcome of these reactions is typically governed not by the silane (B1218182) itself, but by chiral catalysts or substrates. In metal-catalyzed asymmetric reductions, the combination of a metal complex with a chiral ligand and an organosilane can lead to high levels of enantioselectivity. researchgate.net

Table 1: Examples of Catalyst-Controlled Stereoselective Reactions with Triethylsilane
Substrate TypeCatalyst SystemSilane ReagentTransformationStereochemical Outcome
Prochiral KetonesChiral Rhodium ComplexesTriethylsilaneAsymmetric HydrosilylationHigh Enantiomeric Excess (ee)
α,β-Unsaturated KetonesChlorotris(triphenylphosphine)rhodium(I)Triethylsilane1,4-HydrosilylationHigh Regioselectivity and Diastereoselectivity
4-t-butylcyclohexanoneRuthenium/Rhodium ComplexesTriethylsilaneHydrosilylationObserved Stereoselectivity chemicalbook.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org Common examples include oxazolidinones and camphorsultam, which impart facial bias to reactions at nearby prochiral centers. wikipedia.org After serving its purpose, the auxiliary is removed. sigmaaldrich.com

There is currently no scientific literature that identifies (Acetoxymethyl)triethylsilane as a chiral auxiliary. The compound itself is achiral and not designed to direct stereoselective transformations in the manner of a classical auxiliary. In catalyst-controlled processes, the silane typically acts as a stoichiometric reagent (e.g., a hydride source), while stereocontrol is exerted by a chiral catalyst. researchgate.net

Role in Complex Molecule Construction

The assembly of complex molecules, such as natural products and pharmaceuticals, relies on a robust toolbox of intermediates and reagents.

The total synthesis of natural products is a driving force for the development of new synthetic methods. researchgate.netrsc.org Organosilicon compounds are frequently used in these endeavors, often as protecting groups for sensitive functionalities like alcohols. The triethylsilyl (TES) group, for example, is a common protecting group that can be selectively added and removed under specific conditions.

While this compound is not cited as a key intermediate in prominent natural product syntheses, its structure is analogous to silyl (B83357) ethers that are ubiquitous in the field. Synthetic strategies for complex natural products often involve advanced intermediates that can be elaborated into a variety of analogues, a process sometimes referred to as diverted total synthesis. rsc.org

Organosilanes play a significant role in the synthesis of active pharmaceutical ingredients (APIs) by facilitating highly selective and efficient chemical reactions. zmsilane.com Triethylsilane is a key intermediate and reagent in the production of various complex organic compounds, including pharmaceuticals. dakenam.com

The acetoxymethyl (AM) functional group is known in medicinal chemistry as a common motif in prodrugs. nih.gov AM esters are designed to mask polar carboxyl groups, enhancing cell permeability. nih.gov Once inside a cell, native esterase enzymes cleave the AM group, releasing the active drug. nih.gov The combination of a triethylsilyl moiety with an esterase-labile acetoxymethyl group in one molecule is unique, suggesting a potential, though unexplored, application as a specialized intermediate in the synthesis of silicon-containing pharmaceutical agents or prodrugs.

Table 2: General Roles of Organosilanes in the Synthesis of Bioactive Molecules
Organosilane TypeFunctionApplication AreaExample
Hydrosilanes (e.g., Triethylsilane)Mild Reducing AgentSelective reduction of functional groups in complex intermediates. zmsilane.comReduction of an aldehyde to an alcohol without affecting an ester in the same molecule.
Chlorosilanes (e.g., Triethylchlorosilane)Protecting Group ReagentProtection of hydroxyl groups during multi-step synthesis. zmsilane.comFormation of a triethylsilyl (TES) ether to mask an alcohol.
Functionalized SilanesSpecialized IntermediatesBuilding blocks for constructing specific molecular frameworks. zmsilane.comVinylsilanes used in cross-coupling reactions to form carbon-carbon bonds.

Development of Novel Reagents and Catalytic Systems for Specific Transformations

Versatile starting materials are often used to generate more specialized reagents. Triethylsilane, for example, is a precursor for other synthetic tools. It can be used to prepare bromotriethylsilane (B75722) or triethylsilyl cyanide, which are valuable reagents for silylation reactions. chemicalbook.com Furthermore, it can generate other reactive species in situ, such as tributyltin hydride from tributyltin chloride. chemicalbook.com

Given this precedent, this compound could potentially be chemically modified to create novel reagents. The acetoxy group could be hydrolyzed and derivatized, or the Si-C bonds could be functionalized, leading to new silylating agents or reagents with unique reactivity profiles. However, the development of such systems originating from this compound has not been reported.

Lack of Publicly Available Research Hinders Analysis of this compound in Green Chemistry

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available research specifically detailing the green chemistry applications and sustainable synthetic pathways of the chemical compound this compound. While the principles of green chemistry, such as atom economy and the use of sustainable pathways, are well-established, their specific application to this particular organosilicon compound is not documented in accessible research. acs.orgyoutube.comyoutube.comprimescholars.com

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. soton.ac.ukwhiterose.ac.uk Key metrics in this field include atom economy, which measures the efficiency of a reaction in converting reactants to the final product, and the use of environmentally benign solvents and catalysts. acs.orgyork.ac.uk Sustainable synthetic strategies often involve minimizing steps, reducing energy consumption, and utilizing renewable feedstocks. soton.ac.uknih.gov

Research into related compounds, such as triethylsilane, shows its utility as a reducing agent in various organic syntheses. organic-chemistry.orgchemicalbook.comresearchgate.net For instance, triethylsilane is employed in hydrosilylation reactions and reductive aminations, sometimes in conjunction with more environmentally friendly catalysts or solvents. organic-chemistry.orgchemicalbook.com However, this information pertains to triethylsilane and cannot be directly extrapolated to this compound, as the acetoxymethyl group introduces different chemical properties and potential reactivity. One study notes the interaction of acetoxysilanes in transesterification reactions, but does not provide details on this compound or its role in sustainable synthesis.

The absence of specific data for this compound prevents a detailed analysis of its role in green chemistry. Consequently, creating data tables or discussing detailed research findings on its application in sustainable synthetic pathways is not possible based on the current body of scientific literature. Further research and publication in this specific area would be necessary to enable such a discussion.

Q & A

Q. Table 1: Synthesis Conditions Comparison

MethodReagentsSolventMonitoring TechniqueReference
AI-Predicted RouteTriethylsilane, Acetoxymethyl chlorideDCMGC-MS
LDA-MediatedLDA, Triethylsilyl triflateTHF/HexanesTLC (Rf 0.86)

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Characterization requires a combination of techniques:

  • IR Spectroscopy : Peaks at 1250–1100 cm⁻¹ (Si–O–C stretch) and 850–750 cm⁻¹ (Si–C stretch) confirm silyl group attachment .
  • NMR Analysis : ¹H NMR shows δ 0.5–1.0 ppm (triethylsilyl CH2/CH3) and δ 2.0–2.5 ppm (acetoxymethyl CH3). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and silyl carbons (δ 5–10 ppm) .
  • Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., Si–O–C ≈ 120°) and confirms stereochemistry .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesStructural InsightReference
IR1250 cm⁻¹ (Si–O–C)Silyl ether linkage
¹H NMRδ 0.8 ppm (triethylsilyl CH3)Triethylsilyl group presence

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid vapor inhalation .
  • Waste Management : Segregate waste in labeled containers for professional disposal (e.g., halogenated solvent waste) .
  • Emergency Protocols : In case of spills, neutralize with inert absorbents (vermiculite) and avoid water to prevent exothermic hydrolysis .

Advanced: How can researchers optimize the yield of this compound in multistep syntheses?

Methodological Answer:

  • Stoichiometric Control : Use 1.5 equivalents of triethylsilyl reagents to ensure complete conversion of acetoxymethyl precursors, avoiding unreacted intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) to accelerate silylation. Monitor reaction progress via in-situ FTIR for real-time optimization .
  • Purification Strategies : Employ flash chromatography (silica gel, hexanes/ethyl acetate gradient) or fractional distillation under reduced pressure (BP 80–90°C at 5 mmHg) .

Advanced: What strategies address contradictory data on the stability of this compound in different solvents?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests in polar (DMSO) vs. non-polar (hexanes) solvents at 40°C. Analyze by GC-MS to quantify decomposition products (e.g., acetic acid) .
  • Moisture Sensitivity Analysis : Compare hydrolysis rates in anhydrous vs. humid conditions using Karl Fischer titration to correlate stability with solvent hygroscopicity .
  • Contradiction Resolution : Cross-validate results with multiple analytical methods (e.g., NMR and LC-MS) to rule out artifacts .

Advanced: What role does this compound play in transition-metal-catalyzed reactions?

Methodological Answer:

  • Protecting Group : The triethylsilyl group shields hydroxyl or carbonyl moieties during cross-coupling reactions (e.g., Suzuki-Miyaura), enabling regioselective functionalization .
  • Reductive Applications : Acts as a mild reducing agent in Pd-catalyzed hydrogenolysis, selectively cleaving benzyl ethers without affecting acetoxymethyl groups .
  • Mechanistic Studies : Isotope labeling (e.g., deuterated triethylsilane) tracks proton transfer pathways in catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.